PF-06424439 Mesylate

Content Navigation

Many DGAT inhibitors fail in hepatic steatosis models due to DGAT1 cross-reactivity or poor solubility. PF-06424439 Mesylate solves this:

- >3500-fold selective for DGAT2 over DGAT1, ensuring liver-specific triglyceride synthesis inhibition.

- Mesylate salt ensures high aqueous solubility (vehicle-free dosing) and >100% oral bioavailability in rodents.

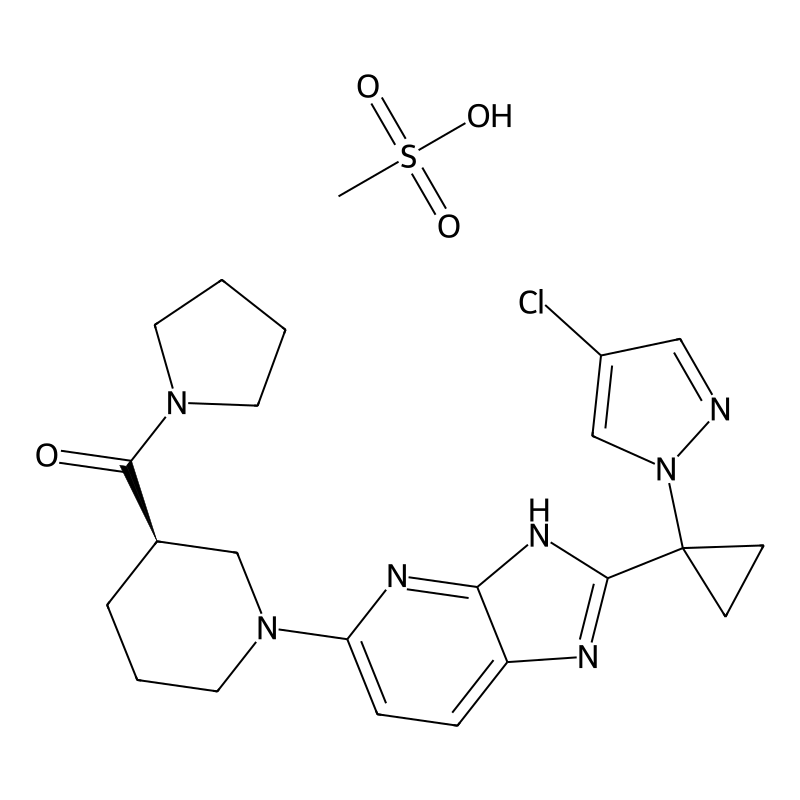

- Unique cyclopropyl spacer blocks N-glucuronidation, delivering sustained metabolic stability for chronic studies.

Essential for NASH/NAFLD drug discovery and VLDL secretion assays.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Purity

Package Size

PF-06424439 Mesylate is a highly potent, selective, and orally bioavailable inhibitor of diacylglycerol acyltransferase 2 (DGAT2), the enzyme responsible for catalyzing the final step of triacylglycerol synthesis. Originally discovered by Pfizer, this imidazopyridine derivative features a strategic sp3-hybridized carbon center that optimizes its lipophilic efficiency and metabolic stability[1]. Procured primarily as the methanesulfonate (mesylate) salt to maximize aqueous solubility, it serves as the premier benchmark compound for preclinical models of hepatic steatosis, non-alcoholic steatohepatitis (NASH), and dyslipidemia . Its well-characterized pharmacokinetic profile and lack of off-target acyltransferase activity make it an essential reference material for metabolic disease research and drug development workflows.

Research Fit

Substituting PF-06424439 with generic 'DGAT inhibitors' or earlier-generation hits severely compromises experimental validity. DGAT1 and DGAT2 serve distinct, non-redundant physiological roles; DGAT1 primarily manages dietary fat absorption in the intestine, while DGAT2 drives de novo hepatic triglyceride synthesis and VLDL production. Using a DGAT1-biased or non-selective inhibitor confounds liver-specific metabolic models [1]. Furthermore, earlier imidazopyridine hits suffered from rapid metabolic clearance via N-glucuronidation, rendering them unsuitable for sustained in vivo studies. PF-06424439 overcomes this via a unique cyclopropyl spacer that blocks N-glucuronidation. Finally, procuring the free base form instead of the mesylate salt (CAS 1469284-79-4) drastically reduces aqueous solubility, leading to precipitation in standard dosing vehicles (like CMC-Na) and erratic pharmacokinetic exposure during oral administration .

Substitution Risk

DGAT2 vs. DGAT1 Selectivity

PF-06424439 demonstrates exquisite selectivity for DGAT2 over related acyltransferases. In vitro profiling reveals an IC50 of 14 nM for DGAT2, while maintaining an IC50 >50 μM for DGAT1, MGAT1, MGAT2, and MGAT3 [1]. This represents a >3500-fold selectivity window, ensuring that observed reductions in triglyceride synthesis are exclusively driven by DGAT2 inhibition without confounding intestinal lipid absorption pathways managed by DGAT1.

| Evidence Dimension | Enzymatic IC50 |

| Target Compound Data | 14 nM (DGAT2) |

| Comparator Or Baseline | DGAT1 and MGAT1-3: >50,000 nM |

| Quantified Difference | >3500-fold selectivity for DGAT2 |

| Conditions | In vitro enzymatic assay |

Guarantees isolated pharmacological targeting of hepatic lipogenesis, critical for validating NASH and dyslipidemia models.

vs. Ervogastat: no measurable residence time

Metabolic Stability via N-Glucuronidation Suppression

Early imidazopyridine DGAT2 inhibitors exhibited poor in vivo utility due to rapid clearance via N-glucuronidation of the core structure. The structural design of PF-06424439 incorporates an sp3-hybridized cyclopropyl spacer that sterically blocks this metabolic liability [1]. This modification shifts clearance to a moderate oxidative pathway (18 mL/min/kg in rats), yielding an exceptional oral bioavailability of >100% in rodent models, compared to the negligible systemic exposure of earlier unoptimized analogs.

| Evidence Dimension | Oral Bioavailability and Clearance |

| Target Compound Data | >100% oral bioavailability, 18 mL/min/kg clearance |

| Comparator Or Baseline | Early imidazopyridine hits: Rapid clearance, low bioavailability |

| Quantified Difference | Complete suppression of N-glucuronidation liability |

| Conditions | In vivo pharmacokinetic profiling in rats |

Ensures sustained, predictable systemic exposure required for multi-day in vivo efficacy studies.

Mesylate Salt Formulation Advantage

The procurement of PF-06424439 as a methanesulfonate (mesylate) salt (CAS 1469284-79-4) provides a massive processability advantage over its free base counterpart. The mesylate salt achieves an aqueous solubility of up to 53.6 mg/mL (100 mM) . This high solubility enables the preparation of clear, homogeneous solutions or stable suspensions in standard vehicles like CMC-Na or PEG300/Tween80, whereas typical lipophilic free-base inhibitors often precipitate, causing erratic oral absorption.

| Evidence Dimension | Maximum Aqueous Solubility |

| Target Compound Data | 53.6 mg/mL |

| Comparator Or Baseline | Typical lipophilic free bases: <1 mg/mL |

| Quantified Difference | >50-fold increase in aqueous solubility |

| Conditions | Room temperature dissolution in water/DMSO |

Prevents dosing vehicle precipitation, ensuring reproducible pharmacokinetics and reducing animal cohort variability.

vs. Ervogastat: rat/human ratio ~48

Long-Residence Time Enzyme Inhibition

Beyond simple competitive inhibition, PF-06424439 functions as a slowly reversible, time-dependent inhibitor. Mechanistic characterization shows it binds DGAT2 in a two-step mechanism, forming an initial complex that isomerizes into a high-affinity state (EI*), acting noncompetitively with respect to the acyl-CoA substrate [1]. This long residence time ensures sustained target engagement even as local drug concentrations fluctuate between dosing intervals.

| Evidence Dimension | Inhibition Mechanism |

| Target Compound Data | Two-step, time-dependent noncompetitive inhibition |

| Comparator Or Baseline | Standard rapid-equilibrium competitive inhibitors |

| Quantified Difference | Formation of high-affinity isomerized complex (EI*) |

| Conditions | Detailed kinetic analysis with acyl-CoA substrate |

Provides durable target suppression in vivo, allowing for less frequent dosing regimens in chronic metabolic studies.

vs. PF-04620110 (DGAT1 inhibitor) also reduces TG, but via distinct target

NASH and Steatosis Model Benchmarking

Due to its >100% oral bioavailability and >3500-fold selectivity, PF-06424439 is the definitive positive control for reducing hepatic triglyceride pools and VLDL secretion in diet-induced dyslipidemia models (e.g., Ldlr-/- mice) [1].

Pharmacokinetic Optimization Reference

Used by medicinal chemistry teams as a structural benchmark for overcoming N-glucuronidation liabilities via sp3-carbon insertion, guiding the design of next-generation metabolically stable imidazopyridines [1].

De Novo Lipogenesis in Human Hepatocytes

The high aqueous solubility of the mesylate salt allows for precise, vehicle-free cellular dosing in vitro, making it the ideal tool compound for isolating DGAT2-driven lipid droplet formation from exogenous lipid uptake [1].

Long-Residence Time Kinetic Modeling

Serves as a primary reference compound in biochemical assays evaluating two-step, time-dependent noncompetitive enzyme inhibition, crucial for identifying drugs with sustained target engagement[2].

Application Fit Matrix

References

- [1] Futatsugi, K., et al. 'Discovery and Optimization of Imidazopyridine-Based Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2).' Journal of Medicinal Chemistry 58.18 (2015): 7173-7185.

- [2] Amin, E. A., et al. 'Mechanistic Characterization of Long Residence Time Inhibitors of Diacylglycerol Acyltransferase 2 (DGAT2).' Biochemistry 57.49 (2018): 6784-6793.

Appearance

Storage

Explore Compound Types